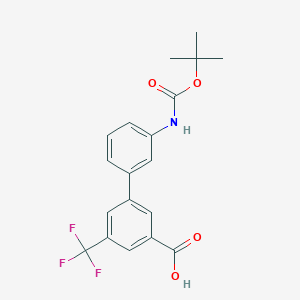
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-APNB) is an organic molecule used in various scientific research applications. It is a derivative of nitrobenzoic acid, with a 3-boc-aminophenyl substituent. This molecule is widely used in organic synthesis, biochemistry and pharmacology, due to its unique structure and properties. 3-BOC-APNB has been used in a variety of research fields, including drug discovery, chemical synthesis, and molecular biology.
Aplicaciones Científicas De Investigación
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in drug discovery, as a building block for synthesizing new compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of enzyme catalysis, drug metabolism, and signal transduction. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of drug action.
Mecanismo De Acción
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can reduce inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Finally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is relatively stable, and it can be stored for long periods of time without degrading. However, it is important to note that 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is a toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%. One potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on other enzymes, such as those involved in signal transduction pathways. Another potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on cell proliferation and differentiation. Additionally, further research could be done to explore the potential therapeutic applications of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as its use in the treatment of inflammation and pain. Finally, further research could be done to investigate the potential toxic effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Métodos De Síntesis
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a variety of methods, including the use of nitrobenzoic acid as the starting material. The nitrobenzoic acid is reacted with 3-boc-aminophenyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of between 0 and 50°C, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEKNYHQRBWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


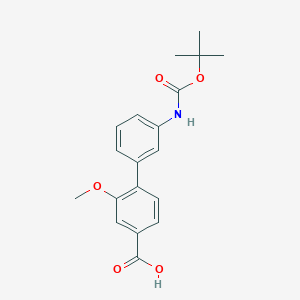

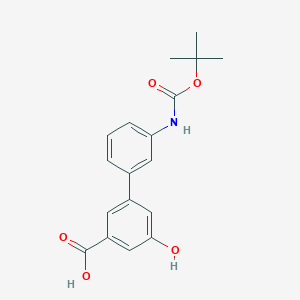
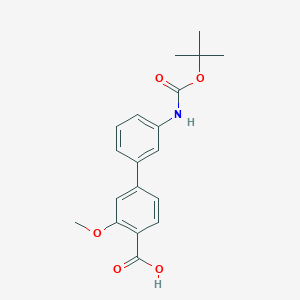
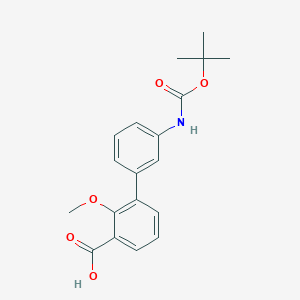
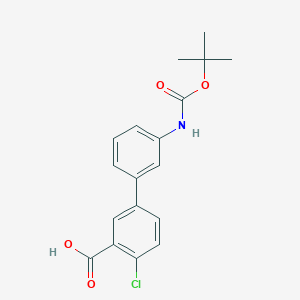
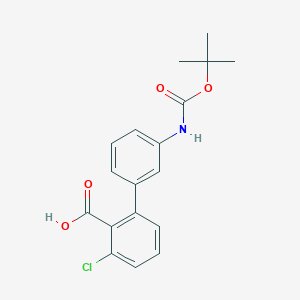
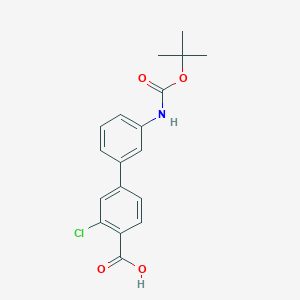

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


